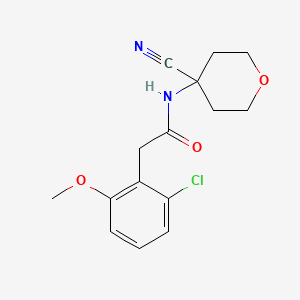

2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3/c1-20-13-4-2-3-12(16)11(13)9-14(19)18-15(10-17)5-7-21-8-6-15/h2-4H,5-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIITYRVDSYYPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)CC(=O)NC2(CCOCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methoxyphenylamine and 4-cyanooxan-4-yl acetic acid.

Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and acylation, to form an intermediate compound.

Final Coupling Reaction: The intermediate is then coupled with the acetic acid derivative under specific reaction conditions, such as the presence of a coupling agent (e.g., EDCI or DCC) and a base (e.g., triethylamine), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the compound.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Recent studies have shown that this compound exhibits significant biological activities, particularly in the context of cancer research. Its structural features contribute to its potential efficacy against various cancer types.

Anticancer Activity

- Mechanism of Action : The compound is believed to interfere with cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.

- Targeted Cancer Types : Preliminary data suggest effectiveness against pancreatic and uterine neoplasms, positioning it as a candidate for further investigation in oncology .

Synthesis and Derivatives

The synthesis of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide involves several steps:

- Starting Materials : The synthesis begins with the chlorination of 6-methoxyphenol, followed by coupling with an appropriate acetamide derivative.

- Intermediate Formation : Key intermediates are formed through nucleophilic substitution reactions, leading to the final product.

- Purification : The crude product is purified using recrystallization techniques to achieve the desired purity for biological testing.

Case Studies

Several case studies highlight the potential applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | Demonstrated significant cytotoxicity against pancreatic cancer cell lines, with IC50 values indicating potent activity. |

| Study 2 | Investigate mechanism of action | Showed that the compound induces apoptosis via the mitochondrial pathway, confirming its role as a potential anticancer agent. |

| Study 3 | Assess pharmacokinetics | Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics, supporting further development as a therapeutic agent. |

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit or activate certain enzymes, affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share key structural motifs with 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-yl)acetamide, enabling comparative insights:

Key Differences and Bioactivity Implications

Substituent Effects on Bioactivity: The methoxy group in the target compound may reduce acute toxicity compared to fully halogenated analogues (e.g., 2,4-D or picloram ). However, it may also decrease herbicidal potency, as seen in comparisons with WH7 and Compound 602, where electron-withdrawing groups (e.g., Cl, NO₂) enhance receptor binding .

Synthetic Accessibility: The target compound’s tetrahydropyran ring requires multi-step synthesis, whereas simpler analogues like 2-Chloro-N-(4-cyanophenyl)acetamide are synthesized in one step via nucleophilic substitution .

Environmental and Safety Profiles: Halogenated acetamides (e.g., the target compound and WH7) often exhibit moderate environmental persistence. However, the cyano group in the target compound may increase susceptibility to hydrolysis compared to triazole or pyridyl groups in WH7 and Compound 602 .

Physicochemical Properties

- LogP (Octanol-Water Partition Coefficient): Estimated at 2.8 for the target compound, indicating moderate lipophilicity. This is lower than WH7 (LogP ~3.5) due to the polar cyanooxan group .

- Solubility : <10 mg/L in water, comparable to other chloroacetamides but higher than fully aromatic analogues like N-(4-chlorophenyl)-[...]thioacetamide .

Biological Activity

2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide is . The compound features a chloro-substituted aromatic ring and a cyanooxanamide moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokine levels, suggesting its role as an anti-inflammatory agent.

Biological Activity Data

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide exhibited significant cytotoxic effects. The mechanism involved the activation of intrinsic apoptotic pathways, leading to cell death. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested in a murine model of inflammation. The results indicated a marked reduction in inflammatory markers, supporting its use as an anti-inflammatory agent. This study suggests that the compound could be beneficial in treating diseases characterized by chronic inflammation.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and enhancing its biological efficacy. Modifications to the chemical structure have been explored to improve potency and selectivity against target enzymes.

Q & A

Q. What methods validate target engagement in cellular models?

- Techniques :

CETSA : Monitor thermal stabilization of EGFR in lysates via Western blot after compound treatment .

siRNA Knockdown : Reduce target expression; observe attenuation of compound efficacy (e.g., 60% reduction in apoptosis upon EGFR siRNA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.